molecular formula C15H17N3 B11793873 5-(Amino(phenyl)methyl)-N-cyclopropylpyridin-2-amine

5-(Amino(phenyl)methyl)-N-cyclopropylpyridin-2-amine

Cat. No.: B11793873
M. Wt: 239.32 g/mol
InChI Key: SVKSCYJSIBETBK-UHFFFAOYSA-N
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Description

5-(Amino(phenyl)methyl)-N-cyclopropylpyridin-2-amine is a complex organic compound that features a pyridine ring substituted with an amino group, a phenyl group, and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Amino(phenyl)methyl)-N-cyclopropylpyridin-2-amine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed in various solvents, including ethanol and water.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include the preparation of intermediates, purification steps, and final coupling reactions. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Amino(phenyl)methyl)-N-cyclopropylpyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be performed using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the phenyl ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of alkylated or acylated products.

Scientific Research Applications

5-(Amino(phenyl)methyl)-N-cyclopropylpyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Amino(phenyl)methyl)-N-cyclopropylpyridin-2-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The compound may also participate in signaling pathways, influencing cellular processes such as apoptosis and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Amino(phenyl)methyl)-N-cyclopropylpyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group adds to its rigidity and influences its reactivity compared to other similar compounds.

Properties

Molecular Formula

C15H17N3

Molecular Weight

239.32 g/mol

IUPAC Name

5-[amino(phenyl)methyl]-N-cyclopropylpyridin-2-amine

InChI

InChI=1S/C15H17N3/c16-15(11-4-2-1-3-5-11)12-6-9-14(17-10-12)18-13-7-8-13/h1-6,9-10,13,15H,7-8,16H2,(H,17,18)

InChI Key

SVKSCYJSIBETBK-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=NC=C(C=C2)C(C3=CC=CC=C3)N

Origin of Product

United States

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